4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide
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Overview
Description
4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a quinoline backbone substituted with carbamoyl, methoxy, and chlorophenoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinoline Core: This can be achieved through a Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of Methoxy Groups: Methoxylation can be performed using methyl iodide in the presence of a base such as potassium carbonate.
Chlorophenoxy Substitution: The chlorophenoxy group can be introduced through a nucleophilic aromatic substitution reaction using chlorophenol and a suitable leaving group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the carbamoyl group to an amine can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Chlorophenol, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to its quinoline core.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-microbial activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, disrupting replication and transcription processes. The carbamoyl and methoxy groups enhance its binding affinity to enzymes and receptors, modulating their activity. The chlorophenoxy group may contribute to its overall stability and solubility.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate
- 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)phenylcarbamate
Uniqueness
What sets 4-(4-((6-Carbamoyl-7-methoxyquinolin-4-yl)amino)-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide apart is its specific combination of functional groups, which confer unique chemical and biological properties
Properties
CAS No. |
2380197-90-8 |
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Molecular Formula |
C28H22ClN5O5 |
Molecular Weight |
544.0 g/mol |
IUPAC Name |
4-[4-(6-carbamoyl-7-methoxyquinolin-4-yl)oxy-2-chloroanilino]-7-methoxyquinoline-6-carboxamide |
InChI |
InChI=1S/C28H22ClN5O5/c1-37-25-12-22-15(10-17(25)27(30)35)20(5-7-32-22)34-21-4-3-14(9-19(21)29)39-24-6-8-33-23-13-26(38-2)18(28(31)36)11-16(23)24/h3-13H,1-2H3,(H2,30,35)(H2,31,36)(H,32,34) |
InChI Key |
HMDLDWUQKHFSAE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=NC=CC(=C2C=C1C(=O)N)NC3=C(C=C(C=C3)OC4=C5C=C(C(=CC5=NC=C4)OC)C(=O)N)Cl |
Origin of Product |
United States |
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